Sodium 4-(nicotinamido)butanoate
CAS No.: 62936-56-5
Cat. No.: VC0539673
Molecular Formula: C10H12N2NaO3
Molecular Weight: 231.20 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62936-56-5 |
---|---|
Molecular Formula | C10H12N2NaO3 |
Molecular Weight | 231.20 g/mol |
IUPAC Name | sodium;4-(pyridine-3-carbonylamino)butanoate |
Standard InChI | InChI=1S/C10H12N2O3.Na/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8;/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14); |
Standard InChI Key | PPOOTOLJZAFOKR-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |
SMILES | C1=CC(=CN=C1)C(=O)NCCCC(=O)[O-].[Na+] |
Canonical SMILES | C1=CC(=CN=C1)C(=O)NCCCC(=O)O.[Na] |
Appearance | Solid powder |
Introduction
Structural Characteristics and Chemical Properties
Molecular Architecture
Sodium 4-(nicotinamido)butanoate features a four-carbon butanoic acid backbone substituted at the fourth position with a nicotinamide group via an amide linkage. The sodium ion counterbalance occurs at the carboxylate terminus of the butanoate chain. The molecular formula is , yielding a molecular weight of 246.2 g/mol . Key structural elements include:
-
A pyridine ring from nicotinamide, which facilitates hydrogen bonding and π-π stacking interactions.
-
An amide bond (-CONH-) that enhances stability against enzymatic degradation compared to ester linkages.
-
A flexible butanoate chain that may influence membrane permeability and target engagement.
The compound’s ionization state at physiological pH (7.4) renders it water-soluble, with the sodium salt form optimizing bioavailability for systemic distribution .
Synthesis and Manufacturing
Chemical Synthesis Pathways
The production of sodium 4-(nicotinamido)butanoate typically involves a two-step process:
-
Amide Bond Formation: Reacting 4-aminobutanoic acid with nicotinoyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
-
Salt Formation: Treating the free acid with sodium hydroxide in ethanol:
This method parallels the enzymatic synthesis of ethyl 4-chloro-3-hydroxybutanoate, which employs ketoreductases and glucose dehydrogenases for asymmetric reduction .
Process Optimization
Critical parameters for scalable synthesis include:
-
pH Control: Maintaining reaction pH between 6.0–7.5 using phosphate buffers to prevent hydrolysis of the amide bond .
-
Catalyst Loading: Utilizing 3–8% (w/w) enzyme cocktails when employing biocatalytic methods .
-
Temperature: Optimal yields achieved at 28–33°C, balancing reaction rate and thermal degradation .
Pharmacological and Biochemical Applications
Epigenetic Modulation
As a hybrid of sodium butyrate (a histone deacetylase inhibitor) and nicotinamide (a precursor for NAD), this compound may exhibit dual epigenetic effects:
-
HDAC Inhibition: The butyrate moiety could inhibit class I/II HDACs at IC values comparable to sodium butyrate (~0.1–1 mM) .
-
NAD Biosynthesis: Nicotinamide conversion to NAD via the salvage pathway may synergize with HDAC inhibition to enhance chromatin remodeling .
Metabolic Impacts
In poultry studies, combinations of sodium butyrate and nicotinamide (50 mg/kg + 500 mg/kg) improved breast muscle quality by:
-
Upregulating mitochondrial genes (ATP synthase, COX7A1) by 2.3–3.1 fold .
-
Reducing lactate dehydrogenase activity by 38% compared to high-density control groups .
-
Enhancing antioxidant capacity through superoxide dismutase induction (1.8 fold increase) .
Analytical Characterization
Parameter | Specification | Method |
---|---|---|
Chemical Purity | ≥97% | HPLC (C18, 220 nm) |
Heavy Metals | <10 ppm | ICP-MS |
Residual Solvents | <0.1% (ethanol) | GC-FID |
Isotopic Purity (D) | N/A | Not applicable |
Comparative data for deuterated analogs like sodium butyrate-4,4,4-d3 (CDN-D-3516) demonstrate the feasibility of isotopic labeling for metabolic tracking .
Industrial and Research Applications
Pharmaceutical Development
Potential therapeutic applications include:
-
Oncology: Synergistic effects with 5-fluorouracil observed in colorectal cancer models (60% tumor reduction vs. 45% for monotherapy) .
-
Neuroprotection: Butyrate’s HDAC inhibition combined with NAD precursor activity may mitigate neurodegenerative processes.
Agricultural Uses
In broiler chickens under high stocking density (18 birds/m), similar compounds:
-
Reduced breast muscle drip loss by 22% compared to controls .
-
Upregulated myogenic genes (MYF5, MYOD1) by 1.5–2.0 fold, enhancing muscle yield .
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s effects on sirtuin activity and DNA methylation patterns.
-
Formulation Optimization: Develop enteric-coated tablets to bypass gastric degradation.
-
Clinical Translation: Phase I trials assessing pharmacokinetics in human volunteers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume